molecular formula C19H18ClN3O3S B6554028 6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine CAS No. 1040654-28-1

6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine

Cat. No.: B6554028
CAS No.: 1040654-28-1
M. Wt: 403.9 g/mol
InChI Key: FVBASUGSRRBSJT-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 6-position with a (4-chlorophenyl)methanesulfonyl group and at the 3-position with an N-[(2-methoxyphenyl)methyl]amine moiety.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-26-17-5-3-2-4-15(17)12-21-18-10-11-19(23-22-18)27(24,25)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBASUGSRRBSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and possible mechanisms of action.

Chemical Structure

The compound features a pyridazine core substituted with a chlorophenyl group and a methanesulfonyl moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antibacterial Activity :
    • The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
    • The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens, suggesting its potential as an antibacterial agent .
  • Enzyme Inhibition :
    • It exhibits inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. Such inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
    • The binding interactions with bovine serum albumin (BSA) further suggest its pharmacological effectiveness, indicating that it may be suitable for drug formulation .
  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of pyridazine compounds may possess anticancer properties, particularly in tumor treatment contexts. The mechanism is likely related to the modulation of cellular pathways involved in proliferation and apoptosis .

Case Studies

  • Antibacterial Screening :
    A study evaluated the antibacterial efficacy of various synthesized compounds, including our target compound. It was found that compounds with similar structural features exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The tested compound displayed a notable inhibition zone in agar diffusion assays, particularly against S. typhi and B. subtilis.
  • Enzyme Inhibition Studies :
    In vitro assays demonstrated that the compound inhibited AChE with an IC50 value comparable to established inhibitors. This suggests potential utility in neurodegenerative diseases where AChE activity is dysregulated.

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
Enzyme InhibitionUreaseStrong inhibition
AnticancerVarious cancer cell linesPotential anticancer activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The methanesulfonyl group is known for its ability to interact with active sites on enzymes, leading to inhibition.
  • Cellular Uptake : The lipophilicity introduced by the chlorophenyl and methoxyphenyl groups may enhance cellular uptake, facilitating greater bioavailability and efficacy.
  • Molecular Docking Studies : Computational studies suggest favorable binding conformations with target proteins involved in disease pathways, indicating potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine Derivatives with Varied Substituents

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
  • Structure : Chlorine replaces the methanesulfonyl group, and the 4-methoxyphenylmethyl amine differs from the 2-methoxy isomer.
  • Key Properties: Molecular weight: 249.7 g/mol (C₁₂H₁₂ClN₃O) .
  • Synthesis : Direct nucleophilic substitution on pyridazine, highlighting the reactivity of the 6-position for halogenation .
6-(4-Methoxyphenyl)pyridazin-3-amine
  • Structure : Contains a 4-methoxyphenyl group at position 6 and an amine at position 3.
  • Application : Serves as a precursor for more complex derivatives, demonstrating the versatility of pyridazine amines in medicinal chemistry .

Heterocyclic Analogs with Modified Cores

6-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (4c)
  • Structure : Replaces pyridazine with a 4H-1,3,5-oxadiazine core, incorporating a trichloromethyl group.
  • Key Properties :
    • Molecular weight: 432 g/mol (FAB-MS data) .
    • The oxadiazine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Dehydrosulfurization of thiourea precursors using I₂/Et₃N, a method adaptable to pyridazine derivatives .
Imidazopyridazines (e.g., 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine)
  • Structure : Fused imidazole-pyridazine core with sulfinyl/sulfonyl groups.
  • Key Properties: Sulfinyl/sulfonyl groups enhance target engagement through polar interactions, similar to the methanesulfonyl group in the target compound.

Research Findings and Implications

  • Synthetic Flexibility : Pyridazine derivatives are synthesized via dehydrosulfurization (e.g., oxadiazines ) or nucleophilic substitution (e.g., chloro-pyridazines ). The target compound likely requires sulfonation of a (4-chlorophenyl)methane precursor.
  • Biological Relevance : Sulfonyl groups in imidazopyridazines correlate with antimalarial activity , suggesting the target compound could be optimized for similar targets.
  • Physicochemical Trade-offs : The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 4-methoxy isomers .

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